N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide
Description
N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, a pyrazole ring, and an acetamide group
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-12-17(2)24(21-16)15-20(25)22(3)19-10-7-11-23(14-19)13-18-8-5-4-6-9-18/h4-6,8-9,12,19H,7,10-11,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFCUOFUPPQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C2CCCN(C2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Pyrazole Ring Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with a 1,3-diketone under reflux conditions.
Coupling Reaction: The benzylated piperidine and the pyrazole ring are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
N-Methylation: The final step involves the methylation of the acetamide group using methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperidine and pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: It is used in studies investigating receptor binding and signal transduction pathways, providing insights into its mechanism of action at the molecular level.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Analytical Chemistry: It serves as a reference standard in analytical methods for the detection and quantification of related compounds in various matrices.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors in the central nervous system, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses, such as altered neurotransmitter release or inhibition of enzyme activity, ultimately affecting physiological processes.
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylacetamide can be compared with similar compounds that share structural features or functional groups. Some similar compounds include:
N-(1-benzylpiperidin-3-yl)-2-(1H-pyrazol-1-yl)-N-methylacetamide: This compound has a similar structure but lacks the dimethyl groups on the pyrazole ring.
N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide: This compound has an ethyl group instead of a methyl group on the acetamide.
N-(1-benzylpiperidin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)-N-methylpropionamide: This compound has a propionamide group instead of an acetamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
